1-Acetyl-1H-pyrrol-3(2H)-one chemical properties
1-Acetyl-1H-pyrrol-3(2H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Acetyl-1H-pyrrol-3(2H)-one
Abstract
1-Acetyl-1H-pyrrol-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrrolone core with an N-acetyl group, presents a unique combination of functionalities that dictate its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Acetyl-1H-pyrrol-3(2H)-one and related derivatives. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its molecular behavior and practical methodologies for its synthesis and characterization.
Introduction
The 1H-pyrrol-3(2H)-one scaffold is a significant five-membered heterocyclic motif found in numerous bioactive molecules and natural products.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] The introduction of an acetyl group at the nitrogen atom (N-1) of the pyrrolone ring, as in 1-Acetyl-1H-pyrrol-3(2H)-one, is expected to modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and biological profile. This guide aims to consolidate the available information on the chemical properties and synthesis of this class of compounds, providing a foundational resource for further research and development.
Physicochemical Properties
| Property | N-Acetylpyrrole | 3-Acetylpyrrole | Estimated for 1-Acetyl-1H-pyrrol-3(2H)-one | Source |
| Molecular Formula | C₆H₇NO | C₆H₇NO | C₆H₇NO | [5][6] |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol | [5][6] |
| LogP (Octanol/Water) | 0.5 | 0.4 | Likely to be in a similar range, potentially slightly more polar due to the ketone. | [5][6] |
| Hydrogen Bond Donors | 0 | 1 | 0 | [5][6] |
| Hydrogen Bond Acceptors | 1 | 1 | 2 (amide and ketone oxygens) | [5][6] |
| Topological Polar Surface Area | 22 Ų | 32.9 Ų | Expected to be closer to or slightly higher than 3-Acetylpyrrole due to two carbonyl groups. | [5][6] |
Synthesis of the 1H-Pyrrol-3(2H)-one Core
The synthesis of the 1H-pyrrol-3(2H)-one skeleton is a key step in obtaining the target compound. Several synthetic strategies have been developed to construct this heterocyclic ring system.
Multicomponent [3+2] Cycloaddition
A one-pot, three-component, base-mediated [3+2] cycloaddition reaction is an efficient method for synthesizing 1H-pyrrol-3(2H)-ones.[1] This reaction typically involves the use of readily available starting materials such as amino acid esters, aldehydes, and terminal alkynes. The reaction proceeds through the formation of a propargylamine precursor, which then undergoes a base-mediated conversion to a 1-azadiene. This intermediate then participates in an in situ ketene formation and subsequent [3+2] cycloaddition to yield the 1H-pyrrol-3(2H)-one core.[1]
From 2,3-Diketoesters
Another approach involves the asymmetric synthesis from 2,3-diketoesters. This two-step protocol can yield 1H-pyrrol-3(2H)-one derivatives with high enantiomeric excess.[7]
Retro-Diels-Alder Reaction
The 1H-pyrrol-3(2H)-one skeleton can also be formed through a retro-Diels-Alder pathway. For instance, the reaction of indolizinones with dimethyl acetylenedicarboxylate (DMAD) can lead to a [4+2] cycloadduct that, upon undergoing a retro-Diels-Alder reaction, yields the desired pyrrolone structure.[8][9]
Workflow for Multicomponent Synthesis
Caption: General workflow for the multicomponent synthesis of the 1H-pyrrol-3(2H)-one core.
Reactivity and Mechanistic Insights
The reactivity of 1-Acetyl-1H-pyrrol-3(2H)-one is governed by the interplay of its functional groups: the N-acetyl group, the ketone at the 3-position, and the inherent reactivity of the pyrrolone ring.
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N-Acetyl Group: The acetyl group is an electron-withdrawing group that decreases the nucleophilicity of the nitrogen atom. It also introduces steric hindrance around the nitrogen. The amide bond can be susceptible to hydrolysis under acidic or basic conditions.
-
Ketone at C-3: The carbonyl group at the 3-position is a key site for nucleophilic attack. It can undergo reactions such as reduction, condensation, and addition of organometallic reagents.
-
Pyrrolone Ring: The double bond within the ring can participate in electrophilic addition reactions. The methylene group at the 2-position is adjacent to both a carbonyl group and a nitrogen atom, making the protons at this position potentially acidic and amenable to deprotonation and subsequent alkylation or condensation reactions.
Key Reactivity Features
Caption: Key reactive sites of the 1-Acetyl-1H-pyrrol-3(2H)-one structure.
Spectroscopic Characterization
The structural elucidation of 1-Acetyl-1H-pyrrol-3(2H)-one would rely on a combination of spectroscopic techniques.
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¹H NMR: Expected signals would include a singlet for the acetyl methyl group (around δ 2.0-2.5 ppm), and distinct signals for the methylene protons at C-2 and the vinyl protons of the pyrrolone ring.
-
¹³C NMR: Characteristic signals would be observed for the two carbonyl carbons (amide and ketone), the acetyl methyl carbon, the methylene carbon at C-2, and the sp² hybridized carbons of the ring.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the amide and ketone functional groups would be prominent, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₇NO would be observed, along with characteristic fragmentation patterns.
Potential Applications and Biological Activity
While the biological activity of 1-Acetyl-1H-pyrrol-3(2H)-one itself has not been extensively reported, the broader class of pyrrolone derivatives has shown significant therapeutic potential.
-
Antimicrobial and Antifungal Activity: Various substituted pyrrolones have been reported to exhibit bacteriostatic and antifungal properties.[2]
-
Anti-inflammatory and Analgesic Activity: Certain N-benzyl pyrrolone derivatives have demonstrated anti-inflammatory and analgesic effects.[2]
-
Anticancer Activity: The 1H-pyrrol-3(2H)-one skeleton is a component of Discoipyrrole C, a compound identified as a lead against lung cancer.[8][9] Additionally, related pyrroloquinoline derivatives have shown antiproliferative effects.[10]
-
Kinase Inhibition: Pyrrolo-isoquinoline derivatives have been synthesized and evaluated as inhibitors of Haspin kinase, a target in cancer therapy.[11]
The N-acetyl modification in 1-Acetyl-1H-pyrrol-3(2H)-one could serve to fine-tune these biological activities, potentially leading to new therapeutic agents.
Experimental Protocol: Synthesis of a 1H-Pyrrol-3(2H)-one Derivative
The following is a representative protocol for the synthesis of a 1H-pyrrol-3(2H)-one derivative, adapted from a general multicomponent reaction strategy.[1]
Objective: To synthesize a substituted 1H-pyrrol-3(2H)-one via a one-pot, three-component reaction.
Materials:
-
Glycine methyl ester hydrochloride
-
Benzaldehyde
-
Phenylacetylene
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Imine Formation: To a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add glycine methyl ester hydrochloride (1.0 mmol) and potassium tert-butoxide (1.0 mmol). Stir the mixture at room temperature for 30 minutes.
-
Alkynylation: Add phenylacetylene (1.2 mmol) to the reaction mixture. Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cycloaddition: Add an additional amount of potassium tert-butoxide (2.0 mmol) to the reaction mixture. Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1H-pyrrol-3(2H)-one derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents side reactions involving atmospheric oxygen and moisture.
-
Potassium tert-butoxide: Acts as a base to facilitate both the initial imine formation (by deprotonating the amine salt) and the subsequent isomerization and cycloaddition steps.
-
Anhydrous Solvent: Prevents hydrolysis of intermediates and reagents.
-
Heating: Provides the necessary activation energy for the cycloaddition reaction.
Conclusion
1-Acetyl-1H-pyrrol-3(2H)-one represents a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is limited, a wealth of information on related pyrrolone derivatives provides a strong foundation for predicting its chemical behavior and guiding future research. The synthetic methodologies outlined, particularly the efficient multicomponent reactions, offer accessible routes to this class of compounds. Further investigation into the synthesis, reactivity, and biological evaluation of 1-Acetyl-1H-pyrrol-3(2H)-one and its analogues is warranted to fully explore their therapeutic potential.
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Figure 1. Chemical Structure of 1-Acetyl-1H-pyrrol-3(2H)-one.
